molecular formula C18H18N2O3S B12475110 ({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid

({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid

Cat. No.: B12475110
M. Wt: 342.4 g/mol
InChI Key: IRMKBFVKYQUHAR-UHFFFAOYSA-N
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Description

({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID: is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a phenoxyethyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: This is achieved through a nucleophilic substitution reaction where the benzodiazole intermediate reacts with 3-methylphenoxyethyl halide.

    Attachment of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the intermediate with thioglycolic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of ({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding benzodiazole derivative.

    Substitution: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzodiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression.

Comparison with Similar Compounds

({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID: can be compared with similar compounds such as:

    Benzodiazole Derivatives: These compounds share the benzodiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenoxyacetic Acids: These compounds have a phenoxy group attached to an acetic acid moiety, similar to the target compound, but lack the benzodiazole ring.

    Thioacetic Acids: These compounds contain a sulfanyl group attached to an acetic acid moiety, similar to the target compound, but differ in their aromatic substituents.

The uniqueness of ({1-[2-(3-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID lies in its combination of the benzodiazole ring, phenoxyethyl group, and sulfanylacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C18H18N2O3S/c1-13-5-4-6-14(11-13)23-10-9-20-16-8-3-2-7-15(16)19-18(20)24-12-17(21)22/h2-8,11H,9-10,12H2,1H3,(H,21,22)

InChI Key

IRMKBFVKYQUHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O

Origin of Product

United States

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